cis-2-Nonenoic acid cis-2-Nonenoic acid Alpha-Nonylenic acid, also known as A-nonylenate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Alpha-Nonylenic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Nonylenic acid has been primarily detected in urine. Within the cell, Alpha-nonylenic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Alpha-Nonylenic acid is a fatty tasting compound that can be found in mushrooms. This makes Alpha-nonylenic acid a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 1577-98-6
VCID: VC20943187
InChI: InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7-
SMILES: CCCCCCC=CC(=O)O
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

cis-2-Nonenoic acid

CAS No.: 1577-98-6

Cat. No.: VC20943187

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

cis-2-Nonenoic acid - 1577-98-6

Specification

CAS No. 1577-98-6
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name (Z)-non-2-enoic acid
Standard InChI InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7-
Standard InChI Key ADLXTJMPCFOTOO-FPLPWBNLSA-N
Isomeric SMILES CCCCCC/C=C\C(=O)O
SMILES CCCCCCC=CC(=O)O
Canonical SMILES CCCCCCC=CC(=O)O
Melting Point Mp 1-2 ° (4 °)

Introduction

Chemical Structure and Identity

cis-2-Nonenoic acid belongs to the class of organic compounds known as medium-chain fatty acids, specifically those with aliphatic tails containing between 4 and 12 carbon atoms. The compound is characterized by a carboxylic acid group and a cis-configured double bond between the second and third carbon atoms in the chain . This configuration is critical to its functional properties and applications.

Physical and Chemical Properties

The physical and chemical properties of cis-2-Nonenoic acid are summarized in the following table:

PropertyValue
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol
Physical StateViscous oil
Structural Configurationcis isomer
Common SolventsDMSO, DMF, chloroform
Storage ConditionsProtect from light and moisture
Recommended StorageShort-term: +4°C; Long-term: -20°C
The cis configuration of the double bond significantly affects the compound's properties, distinguishing it from the trans isomer. In particular, the cis configuration creates a "kink" in the molecular structure, affecting packing efficiency and intermolecular interactions .

Synthesis and Purification Methods

Synthetic Pathways

The synthesis of cis-2-Nonenoic acid typically follows a two-step process similar to that of other cis-2-alkenoic acids:

  • Bromination of the corresponding 2-alkanone to produce 1,3-dibromo-2-alkanone as the main product alongside other isomers .

  • Rearrangement of the 1,3-dibromo-2-alkanone in an alkaline environment to yield the unsaturated acid with a cis configuration .
    This synthetic approach was first described by Rappe et al. in Acta Chemica Scandinavica (1965) and further elaborated in Organic Syntheses (1973) . A key insight from recent research indicates that the addition of a small amount of the target cis-2-alkenoic acid or its salt at the beginning of the rearrangement reaction facilitates a more manageable process .

Industrial and Research Applications

cis-2-Nonenoic acid demonstrates versatility across multiple industries due to its unique chemical structure and properties.

Food Industry Applications

In the food sector, cis-2-Nonenoic acid serves dual functions:

  • As a flavoring agent, enhancing the taste profile of various food products .

  • As a preservative, extending the shelf-life of food items through its antimicrobial properties .

Cosmetics and Personal Care

Within cosmetic formulations, cis-2-Nonenoic acid is valued for:

  • Its emollient properties, providing moisture and improving skin texture in skincare products .

  • Contributing to the stability and sensory qualities of personal care formulations .

Pharmaceutical Applications

The pharmaceutical industry utilizes cis-2-Nonenoic acid in:

  • The formulation of anti-inflammatory medications, leveraging its bioactive properties .

  • Analgesic drug development, where it may contribute to pain-relieving efficacy .

  • Potential antimicrobial applications, particularly given the documented biofilm dispersion effects of related compounds .

Polymer Production

In materials science, cis-2-Nonenoic acid plays a role in:

  • The synthesis of specialty polymers with enhanced characteristics .

  • Contributing to materials with improved flexibility and durability through its incorporation into polymer chains .

Agricultural Applications

The agricultural industry benefits from cis-2-Nonenoic acid through:

  • Its use as a surfactant in pesticide formulations, improving the delivery and efficacy of active ingredients .

  • Enhanced crop protection through better pesticide performance when formulated with this compound .

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